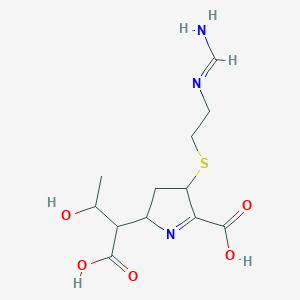
1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile is a chemical compound with the molecular formula C8H12F3N. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The trifluoroethyl group attached to the piperidine ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide: Contains a carboxamide group instead of a nitrile group.
Uniqueness
1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties. The trifluoroethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C8H11F3N2 |
|---|---|
Peso molecular |
192.18 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C8H11F3N2/c9-8(10,11)6-13-3-1-2-7(4-12)5-13/h7H,1-3,5-6H2 |
Clave InChI |
OFWCASIEJWMNGN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one](/img/structure/B12066648.png)
![3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide](/img/structure/B12066664.png)

![[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12066676.png)
![tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate](/img/structure/B12066682.png)

![6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate](/img/structure/B12066692.png)


![2-[(2-Chloroacetyl)amino]pentanedioic acid](/img/structure/B12066714.png)

![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
